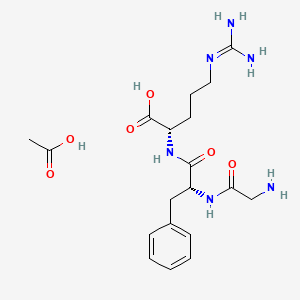

KKI-5 acetate(97145-43-2 free base)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acétate de KKI-5 (base libre 97145-43-2) est un inhibiteur de la sérine protéase qui inhibe spécifiquement la kallicréine et la plasmine. Ce composé a montré des avantages potentiels en chimiothérapie anticancéreuse et peut également être utilisé comme traitement de l’angio-œdème .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

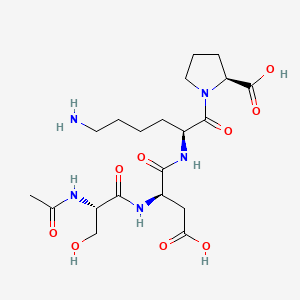

La synthèse de l’acétate de KKI-5 implique la préparation d’un peptide correspondant à la séquence d’acides aminés 386-391 du kinine-1 bovin, qui comprend le site protéolytique de la kallicréine aux acides aminés 388-389 . Le processus de synthèse implique des techniques de synthèse peptidique en phase solide (SPPS), où le peptide est assemblé étape par étape sur un support solide. Le produit final est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle de l’acétate de KKI-5 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à grande échelle, telles que la HPLC préparative, est courante dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions

L’acétate de KKI-5 subit principalement des réactions de formation de liaison peptidique et d’hydrolyse. Il peut également participer à des réactions d’oxydation et de réduction, en fonction des groupes fonctionnels présents dans la séquence peptidique .

Réactifs et conditions courants

Formation de liaison peptidique : Les réactifs courants comprennent les agents de couplage tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt).

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour hydrolyser les liaisons peptidiques.

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide performique peuvent être utilisés.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent la séquence peptidique souhaitée, ainsi que des produits secondaires potentiels tels que des peptides tronqués ou des peptides avec des chaînes latérales modifiées .

Applications de la recherche scientifique

L’acétate de KKI-5 a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier la cinétique enzymatique et l’inhibition.

Biologie : Étudié pour son rôle dans l’inhibition des protéases impliquées dans divers processus physiologiques.

Médecine : Exploré pour son potentiel comme agent anticancéreux et traitement de l’angio-œdème.

Industrie : Utilisé dans le développement de tests diagnostiques et de formulations thérapeutiques.

Applications De Recherche Scientifique

KKI-5 acetate has a wide range of scientific research applications:

Chemistry: Used as a tool to study enzyme kinetics and inhibition.

Biology: Investigated for its role in inhibiting proteases involved in various physiological processes.

Medicine: Explored for its potential as an anticancer agent and treatment for angioedema.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mécanisme D'action

L’acétate de KKI-5 exerce ses effets en se liant au site actif des sérine protéases, en particulier la kallicréine et la plasmine. Cette liaison inhibe l’activité protéolytique de ces enzymes, empêchant le clivage de leurs substrats respectifs. L’inhibition de la kallicréine et de la plasmine peut entraîner une réduction de l’inflammation et de l’invasion des cellules tumorales .

Comparaison Avec Des Composés Similaires

Composés similaires

Sivelestat sodium tétrahydraté : Un autre inhibiteur de la sérine protéase qui cible l’élastase des neutrophiles.

Alvelestat : Inhibe l’élastase des neutrophiles et est étudié pour son potentiel dans le traitement de la maladie pulmonaire obstructive chronique (MPOC).

PMSF (fluorure de phénylméthylsulfonyle) : Un inhibiteur à large spectre de la sérine protéase utilisé dans divers dosages biochimiques.

Unicité

L’acétate de KKI-5 est unique par son inhibition spécifique de la kallicréine et de la plasmine, ce qui le rend particulièrement utile pour étudier les rôles de ces enzymes dans les processus physiologiques et pathologiques. Ses propriétés anticancéreuses et anti-inflammatoires potentielles le distinguent encore plus des autres inhibiteurs de la sérine protéase .

Propriétés

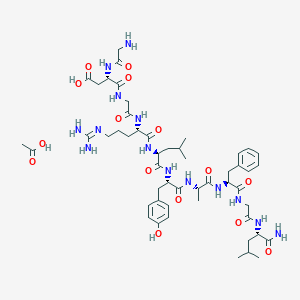

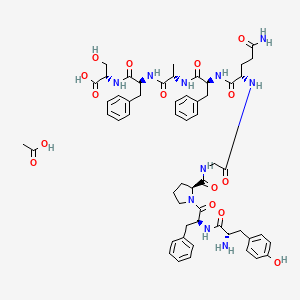

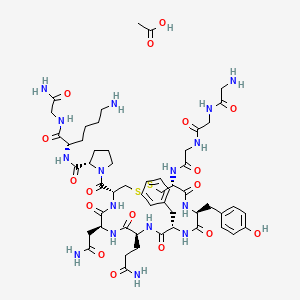

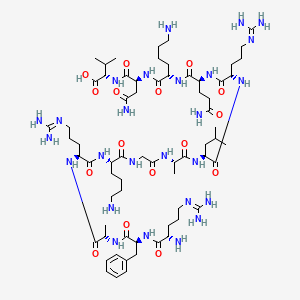

Formule moléculaire |

C37H59N11O11 |

|---|---|

Poids moléculaire |

833.9 g/mol |

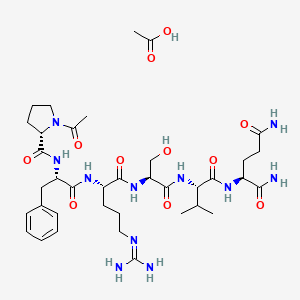

Nom IUPAC |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C35H55N11O9.C2H4O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;1-2(3)4/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);1H3,(H,3,4)/t22-,23-,24-,25-,26-,28-;/m0./s1 |

Clé InChI |

KPULUCNKIAONJG-FBOHXFPGSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.CC(=O)O |

SMILES canonique |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

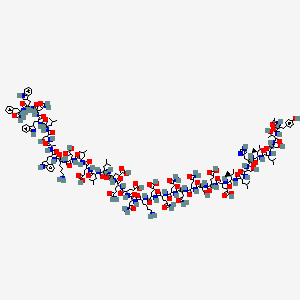

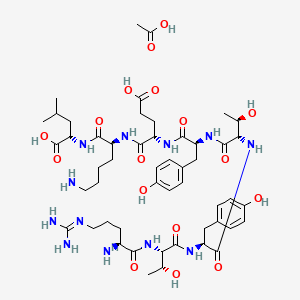

![acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid](/img/structure/B10825593.png)

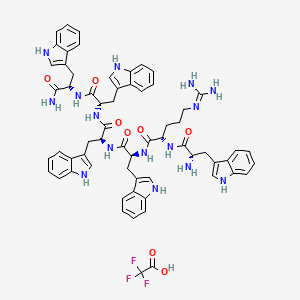

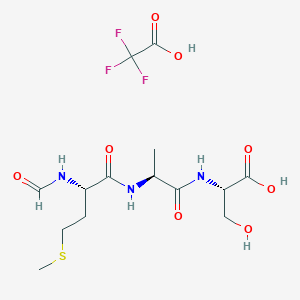

![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)

![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)